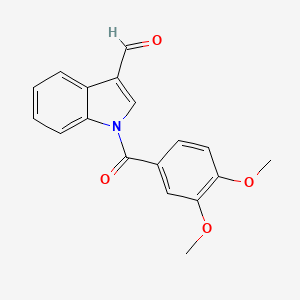![molecular formula C20H22N2O2 B15231406 Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then esterified with propyl chloroformate under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propyl2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, triethylamine.
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Propyl2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Propyl2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but with different substituents, leading to varied biological activities.
Imidazole derivatives: Share the benzimidazole core but differ in their substituents and functional groups, resulting in diverse applications and properties.
Uniqueness
Propyl2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
propyl 2-(4-propan-2-ylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-4-11-24-20(23)16-9-10-17-18(12-16)22-19(21-17)15-7-5-14(6-8-15)13(2)3/h5-10,12-13H,4,11H2,1-3H3,(H,21,22) |
InChI Key |
PTFCQIILOWMXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


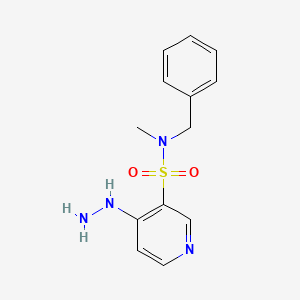
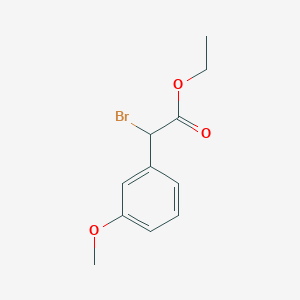

![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)


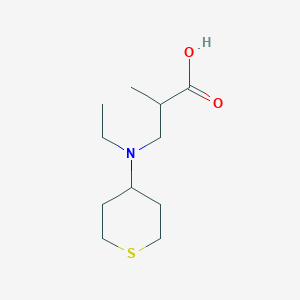
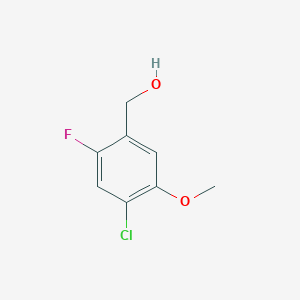




![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
